

Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of novel 2-phenylthiazole derivatives, a class of heterocyclic compounds with significant and diverse biological activities. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative data from recent studies, detailed experimental protocols, and a visual representation of the biological pathways influenced by these derivatives.

Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives can be achieved through several strategic approaches. The most prominent and versatile methods include the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.

Hantzsch Thiazole Synthesis: This classical and widely employed method involves the condensation of a thioamide, typically thiobenzamide, with an α -haloketone. The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring. This method is valued for its simplicity and the ready availability of starting materials. Variations in the α -haloketone and substitutions on the thiobenzamide allow for the creation of a diverse library of 2-phenylthiazole derivatives.

Suzuki Cross-Coupling Reaction: For the synthesis of 2-phenylthiazoles, the Suzuki coupling is a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl

group. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative. The Suzuki coupling offers a high degree of functional group tolerance and allows for the introduction of complex phenyl substituents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of 2-phenylthiazole derivatives.

Table 1: Synthesis of 2-Phenylthiazole Derivatives - Reaction Yields

| Compound ID | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|-------------|--------------------|--|-------------------|------------------|-----------|---------------------|
| C1 | Hantzsch Synthesis | Thiobenzamide, 4-(2-bromoacetyl)benzonitrile | - | Reflux | - | [1] |
| 33f | Hantzsch Synthesis | Substituted thiobenzamide, α -haloketone | - | - | - | [1] |
| A1 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid | - | - | - | [2] |
| A2-A4 | Hantzsch Synthesis | Thiobenzamide, Ethyl acetoacetate derivatives | - | Reflux | - | [2] |
| B1-B23 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid derivatives | - | - | - | [2] |
| 6g | - | - | - | - | - | [3] |

| | | | | | | |
|------|-----------------------|---|-----|--------|-------|---------------------|
| 3a-o | Hantzsch Synthesis | Aryl- substituted thiosemicar bazones, 2-bromo-4- fluoroaceto phenone | 4-5 | Reflux | 61-80 | [4] |
| 2n | Suzuki Coupling | 2-(4- bromophen yl)benzothi azole, Naphthale n-1- ylboronic acid | 48 | - | 98 | [5] |
| 8a | Suzuki Coupling | 2'- (Benzo[d]th iazol-2-yl)- [1,1'- biphenyl]-4 -ol derivative | - | - | 83 | [6] |
| 8b | Suzuki Coupling | 2'- (Benzo[d]th iazol-2-yl)- [1,1'- biphenyl]-3 -ol derivative | - | - | 92 | [6] |

Table 2: Biological Activity of 2-Phenylthiazole Derivatives

| Compound ID | Biological Target | Assay | Activity | Reference |
|-------------|--------------------------|--|-----------------------------|-----------|
| 33f | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [1] |
| B9 | Candida albicans | Minimum Inhibitory Concentration (MIC) | 1-16 µg/mL | [7] |
| 6g | Rhizoctonia cerealis | EC50 | 6.2 mg/L | [3] |
| 6g | Sclerotinia sclerotiorum | EC50 | 0.6 mg/L | [3] |
| Orientin | Sortase A | IC50 | 50.44 ± 0.51 µM | [1] |
| 3a-o | α-Amylase | IC50 | Moderate to high inhibition | [4] |
| 3e | Urease | IC50 | 26.35 µg/mL | [8] |
| 5b | HT29 cancer cell line | IC50 | 2.01 µM | [9] |

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a-o)[4]

An equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by

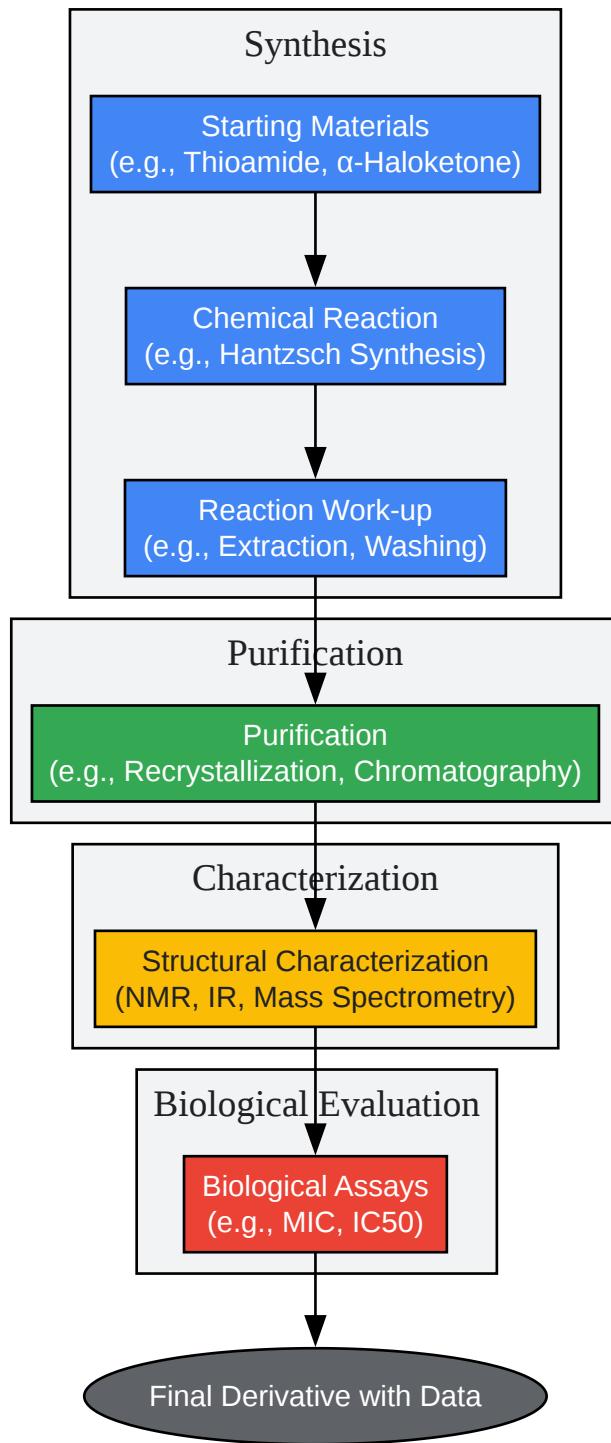
filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.

General Procedure for Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles[8]

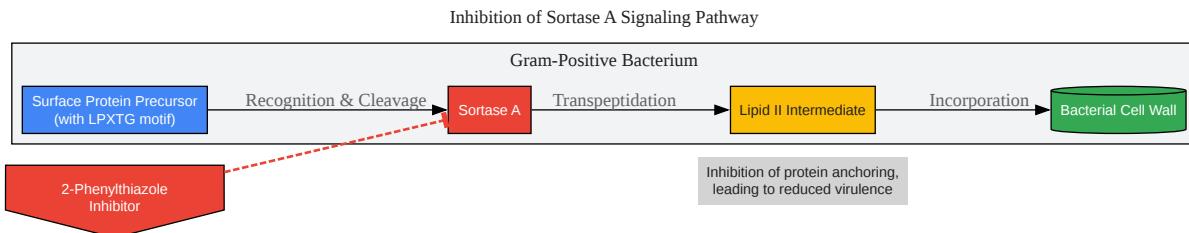
To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent system (e.g., dioxane/water), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 95 °C) for a designated time (e.g., 31 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-arylbenzothiazole.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

General Experimental Workflow for 2-Phenylthiazole Synthesis

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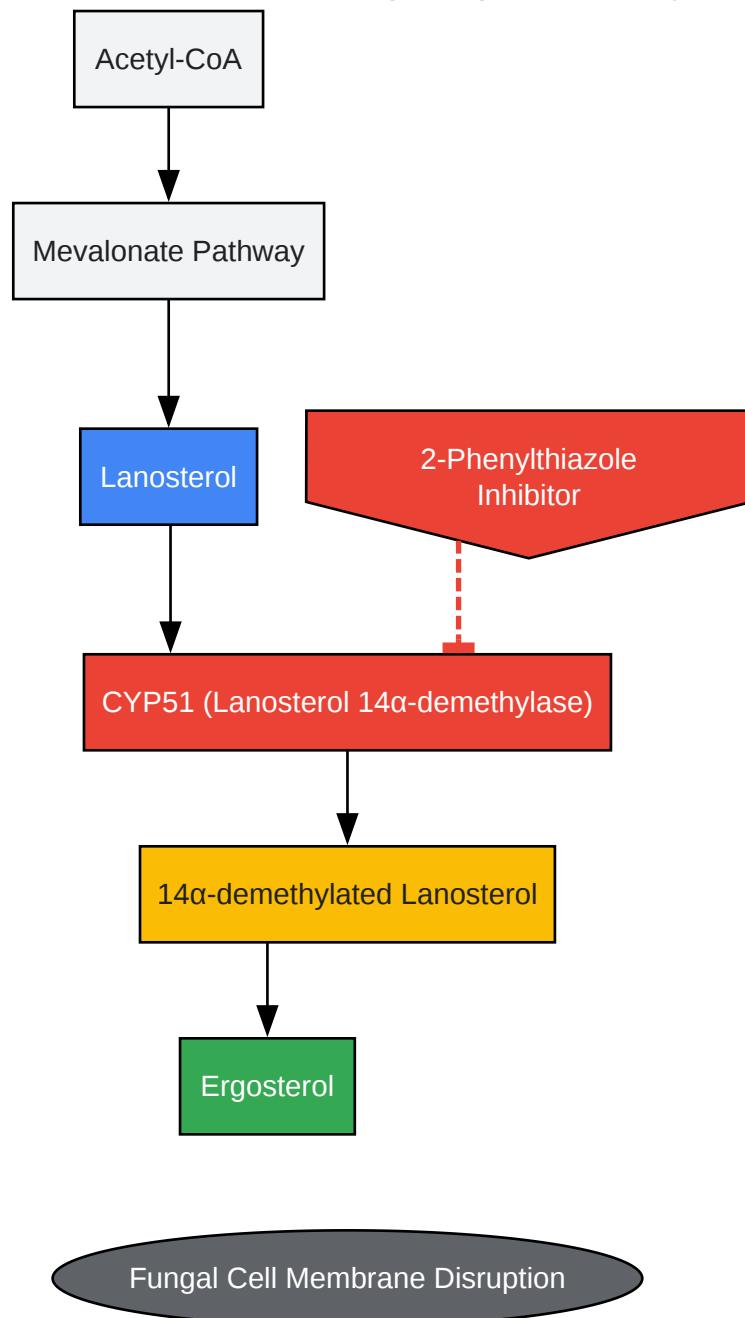
Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.



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Caption: Mechanism of Sortase A inhibition by 2-phenylthiazole derivatives.

Inhibition of CYP51 in Fungal Ergosterol Biosynthesis

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